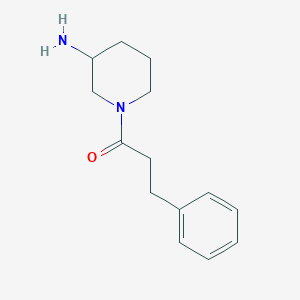

1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one

Descripción general

Descripción

1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amino alcohols with diols catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . These methods provide good yields and are efficient for the synthesis of piperidine derivatives.

Industrial Production Methods

Industrial production of piperidine derivatives often involves multicomponent reactions and hydrogenation processes. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry . Continuous flow reactions and transfer hydrogenation protocols are commonly employed in industrial settings to produce these compounds on a large scale .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), borane-ammonia (H3N-BH3)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted piperidines or phenyl derivatives

Aplicaciones Científicas De Investigación

a. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-PPA against multidrug-resistant bacteria. For instance, research demonstrated that 3-PPA significantly reduced virulence factors and biofilm formation in Serratia marcescens, a bacterium associated with severe infections. The compound inhibited quorum sensing (QS), which is critical for the pathogenicity of this bacterium, thereby restoring sensitivity to antibiotics like ofloxacin .

Key Findings:

- Biofilm Reduction: 3-PPA reduced biofilm formation by 48% at a concentration of 50 µg/mL.

- Virulence Factor Inhibition: It affected the expression of genes related to virulence and biofilm formation, suggesting its potential as an adjuvant in antibiotic therapy .

b. Neuropharmacological Research

The structural characteristics of 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one suggest potential applications in neuropharmacology. Compounds with similar structures are often investigated for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could lead to developments in treatments for neurological disorders such as depression or schizophrenia.

Chemical Synthesis and Development

a. Study on Multidrug Resistance

A pivotal study focused on the application of 3-PPA in combating multidrug-resistant Serratia marcescens. The findings indicated that combining 3-PPA with sub-inhibitory concentrations of antibiotics could enhance their efficacy against resistant strains, demonstrating a promising strategy for managing resistant infections .

b. Structural Analysis

Another study investigated the structural properties and reactivity of similar compounds, providing insights into how modifications can lead to enhanced biological activity or reduced toxicity. This research is crucial for guiding future drug design efforts involving aminopiperidine derivatives.

Mecanismo De Acción

The mechanism of action of 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the regulation of glucose metabolism . By inhibiting DPP-4, this compound can enhance the activity of incretin hormones, leading to improved insulin secretion and glucose control .

Comparación Con Compuestos Similares

Similar Compounds

Linagliptin: 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

Uniqueness

1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one is unique due to its specific structural features and potential biological activities. Its piperidine ring and phenylpropanone moiety provide a versatile scaffold for the development of novel therapeutic agents. Additionally, its ability to undergo various chemical reactions makes it a valuable compound in synthetic chemistry.

Actividad Biológica

1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an aminopiperidine ring and a phenylpropanone moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, highlighting its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 219.31 g/mol. The compound is characterized by its ability to form hydrogen bonds due to the amino group, which plays a crucial role in its biochemical interactions.

Biological Activity Overview

This compound has been studied for its diverse biological activities:

1. Enzyme Interaction

- The compound interacts with various enzymes, particularly protein kinases, which are vital for cellular signaling pathways. This interaction can lead to either inhibition or activation of these enzymes, influencing cellular processes such as growth and metabolism.

2. Cellular Effects

- In vitro studies have shown that this compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it has been observed to impact the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation.

3. Pharmacological Potential

- Research indicates that this compound may have therapeutic applications, particularly in developing analgesics and other pharmacological agents due to its ability to interact with specific receptors.

The mechanisms through which this compound exerts its biological effects involve several pathways:

1. Binding Interactions

- The compound's amino group facilitates binding to enzyme active sites through hydrogen bonding, while the phenyl group engages in hydrophobic interactions with protein surfaces .

2. Modulation of Signaling Pathways

- By influencing key signaling pathways such as PI3K-Akt, the compound can alter cellular responses to external stimuli, potentially leading to therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Dosage and Toxicity

The effects of this compound vary significantly with dosage:

Low Doses:

- Modulation of cellular signaling without significant toxicity.

High Doses:

- Potential for adverse effects; careful dosage regulation is essential for therapeutic applications.

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, leading to the formation of various metabolites that may also exhibit biological activity. Understanding these metabolic pathways is crucial for predicting pharmacokinetics and potential drug interactions.

Propiedades

IUPAC Name |

1-(3-aminopiperidin-1-yl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-13-7-4-10-16(11-13)14(17)9-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYBTHQIDZITNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.